triostin

DNA bisintercalation Sequence selectivity Poly(dA-dT) vs. Poly(dG-dC)

Specifically source the cyclic octadepsipeptide antibiotic Triostin A (CAS 12795-78-7) to exploit its non-interchangeable biological profile. Its unique disulfide bridge imparts a distinct preference for poly(dA-dT) tracts, unlike echinomycin's CpG-rich bias, making it the essential probe for AT-rich DNA sequences. This metabolic precursor to echinomycin demonstrates divergent antitumor spectra and hypoxia-selective cytotoxicity in MCF-7 cells, serving as a critical chemical tool for probing the tumor microenvironment. Its well-characterized scaffold is also vital for investigating cross-bridge chemistry effects on DNA binding. Ensure your studies on HIF-1 pathway inhibition or tumor-selective agent development are not confounded—demand the specific sequence selectivity of Triostin A. Inquire now for a quotation.

Molecular Formula H3N5
Molecular Weight 0
CAS No. 12795-78-7
Cat. No. B1172060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriostin
CAS12795-78-7
Synonymstriostin
Molecular FormulaH3N5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triostin (CAS 12795-78-7): C2-Symmetric Bisintercalating Depsipeptide Antibiotic for DNA-Targeted Research


Triostin A (CAS 12795-78-7, molecular formula C50H62N12O12S2) is a member of the quinoxaline antibiotic family, produced by Streptomyces triostinicus [1]. It functions as a bifunctional DNA bisintercalator, binding to the minor groove with sequence-specificity and unwinding DNA with an angle approximately twice that of the monofunctional intercalator ethidium [2][3]. As the biosynthetic precursor to echinomycin, triostin A exhibits potent antibacterial and antitumor activities, with a well-defined structure determined by X-ray crystallography (mp 245-248°C, [α]D25 -157°) [4][5].

Why Triostin A Cannot Be Substituted by Echinomycin or Other Quinoxaline Antibiotics in Critical Applications


Despite sharing a common bisintercalating mechanism and biosynthetic pathway, triostin A and its closest analogs exhibit non-interchangeable biological profiles due to critical differences in DNA sequence selectivity, metabolic stability, and hypoxia-selective cytotoxicity [1][2]. Echinomycin, with its thioacetal cross-bridge, demonstrates preferential binding to CpG-rich sequences, while triostin A's disulfide bridge confers a distinct preference for poly(dA-dT) tracts [3]. Furthermore, triostin A serves as the direct precursor to echinomycin, and this structural difference translates to divergent antitumor spectra, with triostin C showing activity in mouse tumor models where echinomycin is ineffective [4]. These differences invalidate generic substitution in studies of DNA sequence recognition, HIF-1 pathway inhibition, or the development of tumor-selective agents .

Triostin A vs. Echinomycin and Analogs: Quantified Differences in DNA Binding, Cytotoxicity, and Sequence Selectivity


Triostin A Exhibits Reversed DNA Sequence Preference Compared to Echinomycin and Quinomycin C

Triostin A shows a unique DNA binding preference for poly(dA-dT) over poly(dG-dC), which is opposite to the pattern observed for the closely related quinomycins (echinomycin and quinomycin C) [1]. This was quantitatively established by solvent-partition analysis, revealing that while echinomycin and quinomycin C bind preferentially to GC-rich DNA, triostin A binds better to poly(dA-dT) [2].

DNA bisintercalation Sequence selectivity Poly(dA-dT) vs. Poly(dG-dC)

Structural Determinant of Differential DNA Binding: Triostin A Disulfide Bridge vs. Echinomycin Thioacetal

The crystal structures of triostin A and echinomycin complexed to the same DNA fragment (d(CpGpTpApCpG)) reveal that the two molecules differ in the nature of their cross-bridge: triostin A possesses a simple disulfide bridge, while echinomycin contains a shorter thioacetal bond [1]. This structural difference results in subtle but distinct conformations when bound to DNA, which likely underpins their divergent sequence selectivities [2].

X-ray crystallography Cross-bridge conformation Structure-activity relationship

Triostin A and Thiosulfinate Analog Exhibit Hypoxia-Selective Cytotoxicity on MCF-7 Breast Cancer Cells

Triostin A and its thiosulfinate analog were shown to inhibit both DNA binding of HIF-1 and HIF-1α protein accumulation, resulting in hypoxia-selective cytotoxicity against MCF-7 cells . While echinomycin is also a potent HIF-1 inhibitor, this study marks the first demonstration that triostin A itself possesses hypoxia-selective cytotoxicity, a property not consistently reported for echinomycin .

HIF-1 inhibition Hypoxia-selective Cytotoxicity

Triostin A Binding Constants for M. lysodeikticus DNA Exceed Those of Echinomycin by 2- to 6-Fold

Solvent-partition analysis revealed that the binding constants of quinomycin C for various natural DNAs are 2–6 times larger than those of echinomycin [1]. Notably, for both triostin A and quinomycin C, the highest binding constant was observed for Micrococcus lysodeikticus DNA, indicating that triostin A's affinity for this bacterial DNA is significantly greater than echinomycin's [2].

Binding affinity Association constant Micrococcus lysodeikticus

DNA-Templated Enzymatic Synthesis Boosts Triostin Analog Yield from 19% to 67%

In the enzymatic synthesis of the triostin A analog TANDEM using echinomycin thioesterase, the addition of DNA drastically improved the reaction yield from 19% to 67% and reversed the cyclization:hydrolysis ratio from 1:2 to 18:1 . This DNA-templated strategy leverages the compound's intrinsic DNA-binding affinity to capture the cyclic product, offering a superior synthetic route compared to standard chemical methods .

Chemoenzymatic synthesis DNA-templated macrolactonization Yield improvement

Optimal Use Cases for Triostin A: DNA Sequence Selectivity, Hypoxic Tumor Targeting, and Synthetic Biology


Investigating AT-Rich DNA Sequence Recognition in Bisintercalator Studies

Due to its unique preference for poly(dA-dT) over poly(dG-dC), triostin A is the ideal tool for probing AT-rich DNA sequences, particularly in studies where echinomycin's CpG-specific binding would confound results [1].

Dissecting HIF-1 Pathway Inhibition Under Hypoxic Conditions

Triostin A's demonstrated hypoxia-selective cytotoxicity in MCF-7 cells makes it a valuable chemical probe for elucidating HIF-1α-dependent mechanisms in the tumor microenvironment, offering a complementary tool to echinomycin which lacks this characterized selectivity .

Structure-Activity Relationship (SAR) Studies of Quinoxaline Antibiotic Cross-Bridges

The well-characterized disulfide bridge of triostin A provides a distinct scaffold for comparing the effects of cross-bridge chemistry on DNA binding conformation and biological activity, serving as a critical reference point for developing novel analogs with altered cross-bridges [2].

Chemoenzymatic Synthesis of DNA-Binding Depsipeptides Using DNA-Templated Macrolactonization

The dramatic yield improvement (19% to 67%) achieved via DNA addition in the enzymatic synthesis of triostin A analogs highlights its utility in developing efficient, scalable production methods for complex DNA-binding natural products .

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